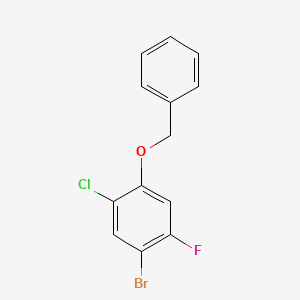

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Description

Significance of Aryl Halides as Key Building Blocks in Advanced Chemical Synthesis

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in modern organic chemistry. Their importance lies in their ability to participate in a wide array of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. This differential reactivity allows for selective reactions on polyhalogenated aromatic systems. Seminal reactions such as the Suzuki-Miyaura (using organoboranes), Negishi (organozinc), Stille (organostannanes), and Buchwald-Hartwig amination (amines) all rely on aryl halides as key electrophilic partners. nih.govrsc.org The development of sophisticated ligand systems, particularly bulky dialkylbiarylphosphines, has expanded the scope of these reactions to include less reactive aryl chlorides, making them more cost-effective and versatile. nih.gov

Key Cross-Coupling Reactions Involving Aryl Halides:

| Reaction Name | Nucleophile | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron | Pd / Phosphine (B1218219) Ligand | C-C |

| Negishi | Organozinc | Pd or Ni / Ligand | C-C |

| Stille | Organotin | Pd / Phosphine Ligand | C-C |

| Heck | Alkene | Pd / Ligand | C-C |

| Buchwald-Hartwig | Amine/Alcohol | Pd / Phosphine Ligand | C-N / C-O |

Overview of Benzyloxy Group Utility and Transformations in Synthetic Strategies

The benzyloxy group (–OCH₂C₆H₅), often abbreviated as BnO, is a widely used protecting group for alcohols and phenols in multistep organic synthesis. wikipedia.orgresearchgate.net Its popularity stems from its relative stability to a broad range of reaction conditions, including acidic, basic, and many oxidizing and reducing environments.

The introduction of a benzyloxy group is typically achieved through a Williamson ether synthesis, where an alcohol or phenol (B47542) is deprotonated with a base (like sodium hydride) and reacted with benzyl (B1604629) bromide or benzyl chloride. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic catalysis. organic-chemistry.org

One of the most significant advantages of the benzyloxy group is its facile removal under mild conditions. The most common deprotection method is catalytic hydrogenolysis (cleavage by hydrogen gas in the presence of a palladium catalyst), which yields the free alcohol/phenol and toluene (B28343) as a byproduct. researchgate.netorganic-chemistry.org This method is highly efficient and clean. However, for molecules containing other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes), alternative cleavage methods using strong acids or oxidation can be employed. organic-chemistry.org Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved under specific oxidative conditions, offering an additional layer of selectivity. organic-chemistry.org

Contextualization of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene within Polysubstituted Aromatic Systems

The compound this compound is a prime example of a polysubstituted aromatic system. The synthesis and manipulation of such highly functionalized arenes are central to the creation of pharmaceuticals, natural products, and functional materials. rsc.org The specific arrangement and identity of the substituents on the benzene (B151609) core directly influence the molecule's physical, chemical, and biological properties. rsc.org

A key challenge and opportunity in working with molecules like this is achieving regioselectivity—the ability to react one position on the ring while leaving others untouched. The presence of three different halogen atoms (F, Cl, Br) on the ring is particularly significant. Due to the differential reactivity of C-X bonds in cross-coupling reactions (C-Br is typically more reactive than C-Cl, and C-F is generally inert under standard conditions), chemists can selectively functionalize the molecule. For instance, a Suzuki or Buchwald-Hartwig reaction could likely be performed selectively at the bromine-bearing carbon, leaving the chlorine and fluorine atoms available for subsequent, different transformations under more forcing conditions. This hierarchical reactivity makes such compounds valuable and versatile synthetic intermediates.

Research Gaps and Opportunities in the Study of Complex Halogenated Benzyloxybenzene Architectures

While the fundamental chemistry of aryl halides and benzyloxy protecting groups is well-established, the study of complex, polyfunctionalized architectures like this compound still presents research gaps and opportunities.

One major area for future research is the development of new catalytic systems with even greater selectivity. While selective coupling at the C-Br bond is often achievable, developing catalysts that can reliably and selectively activate the C-Cl bond in the presence of C-Br, or even the highly inert C-F bond, remains a significant challenge. acs.org Success in this area would further enhance the synthetic utility of polyhalogenated compounds.

Another opportunity lies in exploring the unique electronic properties imparted by the specific substitution pattern. The interplay between the electron-donating benzyloxy group and the electron-withdrawing halogens can lead to novel applications in materials science, such as in the development of liquid crystals, organic light-emitting diodes (OLEDs), or as precursors for bioactive molecules. smolecule.com For instance, benzyloxybenzene derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors for treating neurodegenerative diseases, highlighting the potential for these complex scaffolds in medicinal chemistry. nih.govresearchgate.net Further research is needed to fully understand how the specific arrangement of halogens in these structures influences their biological activity and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWLITPOGDUCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Retrosynthetic Analysis and Strategic Disconnections for 4 Benzyloxy 1 Bromo 5 Chloro 2 Fluorobenzene

Deconstruction of the Benzene (B151609) Ring Functionalization Pattern

The substitution pattern of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene presents a significant challenge in terms of regioselectivity. The benzene ring is adorned with four different substituents: a benzyloxy group, a bromine atom, a chlorine atom, and a fluorine atom. The benzyloxy group is an ortho, para-directing activator, while the halogens are ortho, para-directing deactivators. Understanding the interplay of these directing effects is paramount to devising a successful synthetic strategy.

A primary disconnection in the retrosynthetic analysis involves the ether linkage of the benzyloxy group. This bond can be readily formed through a Williamson ether synthesis, revealing a key intermediate: 1-bromo-5-chloro-2-fluoro-4-hydroxybenzene (a substituted phenol). This disconnection is strategic as the hydroxyl group is a strong ortho, para-director, which can be exploited to control the introduction of the halogen atoms.

Further deconstruction focuses on the sequential introduction of the halogens. The relative positions of the halogens (bromo, chloro, and fluoro) suggest a carefully orchestrated series of electrophilic aromatic substitution reactions. The directing effects of the substituents must be considered at each step to ensure the desired regiochemistry.

Identification of Key Precursors for Regioselective Introduction of Halogens and Ether Linkage

Based on the retrosynthetic deconstruction, a plausible forward synthesis can be proposed, starting from a simpler, commercially available precursor. A logical starting material would be a fluorophenol, as the introduction of fluorine via electrophilic aromatic substitution can be challenging. For instance, 4-chloro-2-fluorophenol (B1580588) could serve as a viable starting point.

The synthesis could then proceed through the following key steps:

Bromination: The hydroxyl group of 4-chloro-2-fluorophenol would direct the incoming electrophile. Due to the strong activating and directing effect of the hydroxyl group, bromination would be expected to occur at one of the ortho positions.

Protection of the Hydroxyl Group: To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl group would be protected. The introduction of the benzyl (B1604629) group via a Williamson ether synthesis, reacting the substituted phenol (B47542) with benzyl bromide in the presence of a base like potassium carbonate, would yield the benzyloxy derivative. nih.govchemicalbook.com

Final Halogenation: The final halogen, in this case, another chlorine atom, would be introduced. The directing effects of the existing substituents (benzyloxy, bromo, and fluoro) would need to be carefully considered to achieve the desired 5-chloro substitution pattern.

An alternative approach could involve starting with a different commercially available precursor and altering the sequence of halogen introduction. The choice of precursors and the reaction sequence would ultimately depend on the relative directing strengths of the substituents and the availability of regioselective halogenating agents. organic-chemistry.orgresearchgate.netresearchgate.net

Assessment of Protecting Group Strategies for the Benzyloxy Moiety during Synthesis

In the proposed synthetic route, the benzyl group serves as a protecting group for the phenolic hydroxyl. jocpr.com Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent them from undergoing undesired reactions. jocpr.com

The key considerations for the benzyloxy protecting group in this synthesis include:

Stability: The benzyl ether linkage must be stable to the conditions employed for the subsequent halogenation step(s). Benzyl ethers are generally stable to a wide range of reagents, including many electrophilic halogenating agents. oup.com

Ease of Introduction: The benzyl group can be readily introduced under relatively mild conditions, typically via a Williamson ether synthesis. nih.gov

Ease of Removal: While not explicitly part of the synthesis of the target molecule itself, the ability to remove the protecting group is a crucial aspect of its utility. The benzyl group can be cleaved under various conditions, most commonly through catalytic hydrogenolysis (e.g., H2/Pd-C). researchgate.net This method is often clean and efficient. However, care must be taken if other functional groups in the molecule are sensitive to reduction. researchgate.net

The use of the benzyloxy group allows for the strategic manipulation of the reactivity and directing effects of the aromatic ring. With the hydroxyl group masked, the electronic properties of the ring are altered, which can influence the regiochemical outcome of subsequent electrophilic aromatic substitutions.

Feasibility Analysis of Proposed Synthetic Routes and Potential Challenges

The feasibility of the proposed synthetic routes hinges on achieving high regioselectivity in the halogenation steps. Several potential challenges must be considered:

Regiocontrol in Halogenation: The presence of multiple activating and deactivating groups on the benzene ring can lead to the formation of isomeric products. scientificupdate.comsavemyexams.com For instance, in the initial bromination of a substituted phenol, a mixture of ortho and para isomers might be obtained. researchgate.netscientificupdate.com The choice of halogenating agent and reaction conditions can significantly influence the regiochemical outcome. organic-chemistry.orgacs.org

Steric Hindrance: The existing substituents on the ring can sterically hinder the approach of the electrophile to certain positions, thereby influencing the regioselectivity of the halogenation reaction.

Over-halogenation: The activated nature of the phenolic intermediate could lead to the introduction of more than one halogen atom if the reaction conditions are not carefully controlled.

Protecting Group Stability: While generally robust, the benzyl ether could potentially undergo cleavage under harsh acidic conditions that might be employed in some electrophilic halogenation reactions.

To overcome these challenges, a thorough investigation of various halogenating systems would be necessary. This could include the use of N-halosuccinimides (NBS, NCS) or other mild halogenating agents, potentially in conjunction with a catalyst to enhance regioselectivity. organic-chemistry.org Careful optimization of reaction parameters such as solvent, temperature, and reaction time would be critical to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Iv. Reactivity and Mechanistic Investigations of 4 Benzyloxy 1 Bromo 5 Chloro 2 Fluorobenzene

Reactivity Profile of Polyhalogenated Aryl Ethers in Transformative Reactions

Polyhalogenated aryl ethers are a class of compounds that feature prominently in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. Their utility stems from the presence of multiple halogen atoms, which can be selectively functionalized to build molecular complexity.

The presence of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring of "4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene" significantly influences its reactivity. Halogens exert a dual electronic effect on aromatic rings: a deactivating inductive effect and a weakly activating resonance effect. libretexts.orgopenstax.orgmasterorganicchemistry.com

Inductive Effect (-I): Due to their high electronegativity, halogen atoms withdraw electron density from the aromatic ring through the sigma bond framework. libretexts.orgquora.com This effect decreases the electron density of the ring, making it less susceptible to electrophilic attack. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br. quora.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, which increases the electron density at the ortho and para positions. libretexts.orgopenstax.orgquora.com This effect, while weaker than the inductive effect for halogens, plays a crucial role in directing incoming electrophiles. youtube.com

In "this compound," the cumulative inductive effect of the three halogens deactivates the aromatic ring towards electrophilic substitution. However, the benzyloxy group, being an electron-donating group through resonance, partially mitigates this deactivation and influences the regioselectivity of such reactions.

A key feature of polyhalogenated compounds like "this compound" is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: C-I > C-Br > C-Cl > C-F. mdpi.com This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and the C-F bond being the strongest.

This differential reactivity allows for "orthogonal" or selective functionalization of the molecule. For instance, the C-Br bond can be selectively targeted in a cross-coupling reaction while leaving the C-Cl and C-F bonds intact. researchgate.net This orthogonality is a powerful tool in synthetic chemistry, enabling the stepwise introduction of different functional groups at specific positions on the aromatic ring. The selectivity can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. acs.orgnih.gov

Carbon-Halogen Bond Transformations and Mechanistic Pathways

The carbon-halogen bonds in "this compound" are amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The C-Br bond in "this compound" is the most reactive site for standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction couples the aryl bromide with an alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne.

These reactions provide efficient routes to introduce new carbon-based substituents at the C1 position of the benzene ring.

The catalytic cycle of these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) to form a Pd(II) intermediate. rsc.orgrsc.orgacs.org This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen and the electronic properties of the aromatic ring. nih.gov

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki coupling) is transferred to the palladium center, displacing the halide. researchgate.netnih.govresearchgate.net The mechanism of this step can be complex and is often influenced by the base and solvent used. illinois.edursc.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond. youtube.com

The choice of ligand coordinated to the palladium catalyst is crucial for controlling the regioselectivity and efficiency of cross-coupling reactions. nih.govcapes.gov.br Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance the rate of oxidative addition and influence which carbon-halogen bond reacts. nih.gov For instance, specific ligands can promote the selective coupling at the C-Br bond over the C-Cl bond. acs.org In some cases, unconventional selectivity can be achieved by carefully tuning the ligand and reaction conditions, potentially enabling the functionalization of the typically less reactive C-Cl bond. nih.govacs.org

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic aromatic substitution (SₙAr) in compounds like this compound typically proceeds via an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The subsequent departure of a leaving group restores the aromaticity of the ring. masterorganicchemistry.com The rate of this reaction is generally accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com

In the context of SₙAr reactions, the nature of the halogen leaving group has a significant and somewhat counterintuitive effect on reactivity. The established order of reactivity for halogens as leaving groups in activated aryl halides is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to the trend observed in Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group.

For this compound, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C-2) due to the powerful inductive stabilization it provides to the transition state. The chlorine atom at C-5 is a much less favorable leaving group in a competitive SₙAr reaction.

| Halogen Leaving Group | Relative Reactivity | Primary Reason for Reactivity |

|---|---|---|

| Fluorine (F) | Highest | Strong inductive effect stabilizes the Meisenheimer complex. |

| Chlorine (Cl) | Intermediate | Moderate inductive effect. |

| Bromine (Br) | Intermediate | Similar to chlorine; polarizability effects are minor compared to induction. |

| Iodine (I) | Lowest | Weakest inductive effect among halogens. |

An alternative reaction pathway for aryl halides, particularly under conditions of strong base or upon formation of an organometallic intermediate ortho to a halogen, is the formation of a highly reactive benzyne (B1209423) intermediate through an elimination-addition mechanism. masterorganicchemistry.com The generation of benzyne from ortho-dihalobenzenes is a well-established method. stackexchange.comstackexchange.com

Given the 1-bromo-2-fluoro substitution pattern on the ring, this compound is a potential precursor to a substituted benzyne. Treatment with an organolithium reagent or magnesium could lead to a metal-halogen exchange at the bromine position (C-1), followed by the spontaneous elimination of lithium fluoride (B91410) or magnesium bromide fluoride to generate a 4-benzyloxy-5-chloro-benzyne intermediate. stackexchange.comstackexchange.com This highly strained and reactive intermediate would then be rapidly trapped by any nucleophile or diene present in the reaction mixture. masterorganicchemistry.com

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental reaction for the preparation of organometallic reagents, where an organic halide is converted into an organometallic compound. wikipedia.org This reaction is particularly common for preparing organolithium and Grignard reagents from aryl bromides and iodides using reagents like n-butyllithium (n-BuLi) or magnesium metal. wikipedia.orgethz.ch

The rate of metal-halogen exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org Aryl fluorides are generally unreactive toward exchange. wikipedia.org In this compound, the bromine atom is the most susceptible to metal-halogen exchange. Treatment with an alkyllithium reagent like n-BuLi at low temperatures would be expected to selectively form the 1-lithio-4-benzyloxy-5-chloro-2-fluorobenzene intermediate. The presence of the benzyloxy group's oxygen atom ortho to the target lithium position may accelerate the exchange through a chelation effect, directing the organolithium reagent. wikipedia.org This resulting organometallic intermediate is a powerful nucleophile and can be used in a wide range of subsequent functionalization reactions.

| Halogen | Position on Ring | Expected Reactivity with n-BuLi |

|---|---|---|

| Bromine (Br) | C-1 | High (Preferred site of exchange) |

| Chlorine (Cl) | C-5 | Low |

| Fluorine (F) | C-2 | Very Low / Inert |

Reactivity at the Benzyloxy Moiety

Beyond the reactivity of the halogenated aromatic ring, the benzyloxy group offers additional sites for chemical modification.

The benzyl (B1604629) ether is a common protecting group for hydroxyl functions, and its cleavage to liberate the free phenol (B47542) is a crucial transformation. A primary method for debenzylation is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). nacatsoc.org However, a significant challenge in molecules like this compound is the potential for concurrent hydrodehalogenation (removal of Cl and Br). nacatsoc.orgresearchgate.net

Achieving selective debenzylation requires careful control of reaction conditions and catalyst choice. Studies have shown that the selectivity of debenzylation over dechlorination can sometimes be enhanced by the addition of certain additives, such as chloride salts, or by using specific catalyst preparations. researchgate.net Alternative, non-hydrogenolysis methods can also be employed to avoid dehalogenation. Reagents like magnesium iodide have been shown to effectively cleave aryl benzyl ethers, often with greater chemoselectivity for debenzylation over demethylation in mixed ethers. rsc.org

The benzylic methylene (B1212753) (-CH₂-) group is activated towards various reactions due to its proximity to both the phenyl ring of the benzyl group and the ether oxygen. Its C-H bonds are susceptible to oxidation and other functionalization reactions. nih.govresearchgate.net

A range of methods can be applied for this purpose. For instance, manganese-catalyzed oxidation using hydrogen peroxide (H₂O₂) can convert the benzylic methylene to a carbonyl group (an ester in this case, which would likely be unstable). nih.gov Base-catalyzed functionalization is also possible; reagents like potassium tert-butoxide can deprotonate the benzylic position, allowing for subsequent reaction with electrophiles. Furthermore, photoredox catalysis provides modern, mild methods for benzylic C-H bond oxygenation or other modifications. rsc.org These strategies allow for the modification of the benzyloxy moiety without altering the substitution pattern on the primary aromatic ring.

Stereochemical Considerations and Regiochemical Control in Complex Transformations

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the stereochemical considerations and regiochemical control in complex transformations involving this compound. While the structural features of this molecule—a polysubstituted benzene ring with distinct halogen atoms and a bulky benzyloxy group—suggest that its reactions would be subject to significant stereochemical and regiochemical influences, no detailed studies have been published that specifically investigate these aspects.

The inherent asymmetry of this compound would, in theory, allow for the formation of stereoisomers in reactions that introduce new chiral centers. However, without experimental data, any discussion of stereochemical outcomes would be purely speculative. Similarly, the electronic and steric effects of the substituents are expected to direct the regioselectivity of its reactions, such as in cross-coupling or nucleophilic aromatic substitution, but specific data on product ratios and the conditions that control them are not available in the public domain.

Due to the absence of published research, no data tables or detailed findings on the stereochemical and regiochemical control in reactions of this compound can be provided.

V. Derivatization and Functionalization Strategies Utilizing 4 Benzyloxy 1 Bromo 5 Chloro 2 Fluorobenzene As a Synthon

Preparation of Complex Aromatic Scaffolds through Sequential Transformations

The distinct energy levels of the carbon-halogen bonds in the synthon (C-Br < C-Cl < C-F) are the cornerstone for its use in sequential transformations. The carbon-bromine bond is the most reactive towards oxidative addition with transition metal catalysts, such as palladium, followed by the carbon-chlorine bond. The carbon-fluorine bond is generally the most inert under these conditions. This reactivity hierarchy enables a controlled, stepwise modification of the aromatic ring.

A synthetic chemist can first target the C-Br bond for a cross-coupling reaction, leaving the C-Cl and C-F bonds intact. Following this initial transformation, the reaction conditions can be modified (e.g., by changing the catalyst, ligand, or increasing the temperature) to activate the C-Cl bond for a second, different coupling reaction. This sequential approach allows for the programmed installation of at least two different substituents onto the benzene (B151609) ring, leading to the formation of complex, unsymmetrical aromatic scaffolds that would be challenging to synthesize through other methods.

Table 1: Hypothetical Sequential Cross-Coupling Strategy This interactive table outlines a potential two-step reaction sequence to demonstrate the preparation of a complex biaryl scaffold.

| Step | Target Bond | Reaction Type | Reagent Example | Catalyst System Example | Resulting Structure |

| 1 | C-Br | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80°C | 4-Benzyloxy-5-chloro-2-fluoro-4'-methoxybiphenyl |

| 2 | C-Cl | Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 4-(4-Benzyloxy-2-fluoro-4'-methoxy-[1,1'-biphenyl]-5-yl)morpholine |

Introduction of Diverse Functional Groups via Selective Carbon-Halogen Coupling

The primary strategy for functionalizing 4-benzyloxy-1-bromo-5-chloro-2-fluorobenzene involves selective, transition-metal-catalyzed cross-coupling reactions. By carefully selecting the catalytic system and reaction conditions, chemists can achieve high selectivity for the more reactive C-Br bond. nih.gov This allows for the introduction of a wide array of functional groups.

Common cross-coupling reactions that can be selectively performed at the C-Br position include:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. nbinno.com

Sonogashira Coupling: To form C-C bonds with terminal alkynes, introducing alkynyl moieties.

Buchwald-Hartwig Amination: To form C-N bonds with various amines, amides, or carbamates.

Heck Coupling: To form C-C bonds with alkenes.

Stille Coupling: To form C-C bonds with organostannanes.

The selectivity of these reactions is paramount. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition to the C-Br bond at lower temperatures, preserving the C-Cl bond for subsequent reactions. nih.gov

Table 2: Selective Functionalization via C-Br Bond Coupling This interactive table provides examples of diverse functional groups that can be introduced by targeting the C-Br bond.

| Reaction Name | Coupling Partner | Functional Group Introduced | Catalyst/Ligand Example |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl (-C₆H₅) | Pd(OAc)₂ / PCy₃·HBF₄ |

| Sonogashira | Phenylacetylene | Phenylethynyl (-C≡C-C₆H₅) | Pd(PPh₃)₂Cl₂ / CuI |

| Buchwald-Hartwig | Aniline (B41778) | Phenylamino (-NH-C₆H₅) | Pd₂(dba)₃ / BINAP |

| Heck | Styrene | Styrenyl (-CH=CH-C₆H₅) | Pd(OAc)₂ / P(o-tol)₃ |

Role as a Key Intermediate in the Synthesis of Advanced Organic Molecules

Due to its capacity for controlled, sequential functionalization, this compound serves as a valuable intermediate in the synthesis of advanced organic molecules. Its structure is a precursor to highly substituted benzene rings, which are common motifs in pharmaceuticals, agrochemicals, and materials science. smolecule.com The benzyloxy group acts as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step (e.g., via hydrogenolysis) to reveal a hydroxyl group, providing another point for modification or a key pharmacophoric feature.

The ability to introduce different functional groups at specific positions allows for the fine-tuning of a molecule's steric and electronic properties. This is critical in drug design and materials science, where precise structural arrangements determine biological activity or physical properties. The use of similar polyhalogenated aromatic compounds as intermediates is a well-established strategy for building complex molecular frameworks. nbinno.com

Application as a Building Block in the Construction of Combinatorial Chemistry Libraries (Theoretical Basis)

Combinatorial chemistry aims to rapidly generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials development. nih.gov this compound is an ideal scaffold for this purpose due to its multiple, orthogonally reactive sites.

The theoretical basis for its application rests on the ability to perform parallel synthesis. A large array of building blocks can be coupled to the synthon at its most reactive site (C-Br). This initial library can then be subjected to a second reaction targeting the next reactive site (C-Cl), using a different set of building blocks. This creates a matrix of unique products, rapidly expanding the chemical space explored from a single starting scaffold. researchgate.net

The process can be conceptualized as follows:

Position 1 (C-Br): React the scaffold with a set of 'A' building blocks (e.g., 100 different boronic acids).

Position 5 (C-Cl): React the resulting 100 products with a set of 'B' building blocks (e.g., 100 different amines).

Position 4 (-OH): Deprotect the benzyloxy group and react the resulting phenols with a set of 'C' building blocks (e.g., 50 different alkyl halides).

This three-step sequence could theoretically generate 100 x 100 x 50 = 500,000 unique compounds, all derived from the same initial framework. This highlights the power of using polyfunctional synthons like this compound in combinatorial library design.

Table 3: Theoretical Application in a Combinatorial Library Synthesis This interactive table illustrates the concept of using the synthon as a scaffold for creating a diverse chemical library.

| Reactive Site | Reaction Type | Example Building Block Set (R-X) | Point of Diversity |

| C-Br | Suzuki Coupling | R¹-B(OH)₂ | Introduction of R¹ |

| C-Cl | Buchwald-Hartwig Amination | R²-NH₂ | Introduction of R² |

| O-H (after deprotection) | Williamson Ether Synthesis | R³-Br | Introduction of R³ |

Vi. Computational and Theoretical Chemistry Studies on 4 Benzyloxy 1 Bromo 5 Chloro 2 Fluorobenzene and Analogues

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

A cornerstone of understanding chemical reactivity from a quantum mechanical perspective is Frontier Molecular Orbital (FMO) theory. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 4-benzyloxy-1-bromo-5-chloro-2-fluorobenzene, the energy and spatial distribution of its HOMO and LUMO are critical determinants of its chemical behavior. The LUMO's energy level, in particular, is a key indicator of the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests a greater ease of accepting electrons, thus enhancing reactivity towards nucleophiles. The spatial distribution of the LUMO across the aromatic ring can, in turn, predict the most likely sites for such an attack, with regions of high LUMO density being the most electrophilic centers.

Prediction of Reactivity and Reaction Pathways

Modeling the Energetic Landscape of Halogen-Exchange and Substitution Reactions

Theoretical modeling allows for the exploration of the energetic feasibility of various reaction pathways, such as halogen-exchange and nucleophilic aromatic substitution (SNAr) reactions. By calculating the potential energy surface for a given reaction, chemists can identify the most favorable routes. This involves computing the energies of the reactants, products, and any intermediates and transition states that lie between them. For this compound, such models can predict the relative likelihood of substituting one halogen over another. These predictions are based on the calculated activation energies for each potential substitution, providing a quantitative measure of the kinetic barriers that must be overcome.

Characterization of Transition States for SNAr and Cross-Coupling Processes

A more detailed understanding of reaction mechanisms is achieved through the characterization of transition states—the high-energy structures that connect reactants to products. For SNAr reactions, the transition state often resembles a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. Computational methods can precisely determine the geometry and energy of these transition states, offering insights into the factors that stabilize or destabilize them. The presence of multiple electron-withdrawing groups on the benzene (B151609) ring is expected to stabilize the negatively charged Meisenheimer-like transition state, thereby facilitating the SNAr process.

In the context of metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the mechanistic picture is more intricate. Theoretical studies can dissect these complex reaction cycles, which typically involve steps like oxidative addition, transmetalation, and reductive elimination. For this compound, a key question is which carbon-halogen bond will preferentially undergo oxidative addition with the metal catalyst. Computational modeling can predict the relative activation barriers for the cleavage of the C-Br, C-Cl, and C-F bonds, thus providing a rationale for the observed regioselectivity in these important synthetic transformations.

Conformational Analysis of the Benzyloxy Side Chain and its Influence on Reactivity

The benzyloxy group is not a static entity; it possesses conformational flexibility due to rotation around the C-O and O-C single bonds. This flexibility can have a profound impact on the reactivity of the molecule. Through computational conformational analysis, the various possible spatial arrangements of the benzyloxy group can be explored, and their relative energies can be calculated. This allows for the identification of the most stable, low-energy conformations.

The orientation of the benzyloxy group can influence the molecule's reactivity in several ways. Electronically, the degree of overlap between the oxygen lone pair orbitals and the π-system of the benzene ring can be conformation-dependent, which in turn affects the electron-donating ability of the benzyloxy group. Sterically, different conformations can present varying degrees of hindrance to the approach of a reagent to a particular reaction site, thereby influencing the regioselectivity of a reaction.

Development of Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Halogenated Aryl Ethers

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful approach for establishing correlations between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds like halogenated aryl ethers, QSAR models can be developed to predict a wide range of properties.

The process begins with the calculation of a diverse set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical techniques, ranging from multiple linear regression to more advanced machine learning algorithms, are then employed to build a mathematical model that links these descriptors to the observed activity. Once a QSAR model has been rigorously validated, it can serve as a predictive tool for estimating the activity of novel, yet-to-be-synthesized halogenated aryl ethers, thereby guiding the design of new molecules with desired properties.

Predictive Models for Regioselectivity in Multi-Functionalized Aromatic Systems

Predicting the outcome of chemical reactions on multi-functionalized aromatic systems like this compound is a significant challenge in synthetic chemistry. Computational models offer a rational approach to this problem by providing a means to assess the relative reactivity of different sites within the molecule.

Several theoretical indices can be employed to predict regioselectivity. The analysis of the LUMO distribution, as mentioned earlier, can highlight the most electrophilic carbon atoms, which are prime targets for nucleophilic attack. The calculation of partial atomic charges can also offer valuable clues, with more positively charged atoms being more susceptible to attack by electron-rich species. A more rigorous approach involves the explicit calculation of the activation energies for the reaction at each potential site. The reaction pathway with the lowest activation barrier is predicted to be the kinetically favored one. These predictive models are of immense practical value, as they can help to minimize trial-and-error in the laboratory and facilitate the development of efficient and selective synthetic strategies.

Vii. Emerging Research Directions and Future Perspectives for Polyhalogenated Benzyloxybenzene Derivatives

Development of Novel Catalytic Systems for Challenging Bond Formations

The selective functionalization of polyhalogenated aromatic compounds is a formidable task due to the potential for multiple reaction sites and the varied reactivity of different halogen substituents. A key area of emerging research is the development of sophisticated catalytic systems to achieve precise and efficient bond formations.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is at the forefront of this research. oup.com Scientists are exploring novel ligands and catalyst designs to control regioselectivity in cross-coupling reactions. For instance, the development of catalysts for the meta-C−H arylation of aryl ethers represents a significant advancement, offering new retrosynthetic pathways to previously inaccessible molecules. researchgate.net The use of directing groups, which can steer the catalyst to a specific C-H bond, is a powerful strategy for achieving site-selective functionalization. oup.comehu.es

Furthermore, research is being directed towards the activation of challenging C-H and C-O bonds, which are abundant in benzyloxybenzene derivatives. nih.gov Innovations in catalyst design are crucial for developing reactions that can proceed under milder conditions with higher functional group tolerance, thereby expanding the synthetic utility of these compounds. semanticscholar.org The ultimate goal is to create a toolbox of catalytic systems that allow for the predictable and selective modification of any position on the polyhalogenated benzyloxybenzene scaffold.

Table 1: Examples of Catalytic Systems for Aryl Ether Functionalization

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium/Norbornene with S,O-Ligand | meta-C-H Arylation | Outperforms previous systems for meta-arylation of aryl ethers. researchgate.net |

| Cp*Co(III) | C-H Allylation | Utilizes earth-abundant cobalt for C-H activation with allyl aryl ethers. ehu.es |

| Rhodium(III) | Annulative Coupling | Enables direct access to complex heterocyclic structures through C-H and C-N bond cleavages. oup.com |

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of halogenated aromatic compounds has traditionally relied on methods that are often environmentally unfriendly, utilizing hazardous reagents and solvents. rsc.orgtaylorfrancis.com A significant future perspective for the synthesis of polyhalogenated benzyloxybenzene derivatives is the integration of green chemistry principles.

This involves the development of more sustainable halogenation methods that avoid the use of toxic elemental halogens and chlorinated solvents. rsc.orgacs.org Researchers are exploring the use of safer halogenating agents, such as N-halosuccinimides, in combination with environmentally benign solvents. rsc.org Catalytic approaches to halogenation are also being investigated to improve atom economy and reduce waste. rsc.org

Moreover, the principles of green chemistry extend to the entire synthetic route. This includes minimizing the number of synthetic steps, using renewable feedstocks where possible, and developing processes that are more energy-efficient. uni-lj.si The adoption of greener synthetic strategies will not only reduce the environmental impact of producing these compounds but also enhance the safety and cost-effectiveness of their synthesis. rsc.org

Advancements in Flow Chemistry and Automated Synthesis for Scalable Production

To translate the laboratory-scale synthesis of polyhalogenated benzyloxybenzene derivatives to industrial production, advancements in flow chemistry and automated synthesis are crucial. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. mt.comseqens.com

The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. seqens.comamt.uk This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of polyhalogenated compounds. mt.com Automated synthesis platforms, integrated with flow chemistry systems, can accelerate the optimization of reaction conditions and enable the rapid production of libraries of derivatives for screening purposes. vapourtec.com

The implementation of flow chemistry is expected to revolutionize the manufacturing of fine chemicals, including complex molecules like polyhalogenated benzyloxybenzene derivatives, making their production safer, more efficient, and more sustainable. nih.gov

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit |

|---|---|

| Precise Control | Improved reaction selectivity and higher yields. amt.uk |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of runaway reactions. mt.comseqens.com |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. seqens.com |

Exploration of Unique Reactivity Patterns for the Creation of Advanced Materials Precursors

The dense functionalization of polyhalogenated benzyloxybenzene derivatives imparts unique electronic and steric properties, making them attractive precursors for advanced materials. Future research will focus on exploring the distinct reactivity patterns of these molecules to create novel materials with tailored properties.

For instance, the strategic placement of different halogen atoms can be used to control the regioselectivity of subsequent polymerization or cross-coupling reactions, leading to the formation of well-defined polymers and supramolecular structures. The benzyloxy group can also be cleaved to reveal a reactive phenol (B47542), providing a handle for further functionalization or for creating materials with specific surface properties. smolecule.com

These compounds could serve as building blocks for the synthesis of flame retardants, liquid crystals, and organic electronic materials. The ability to fine-tune the substitution pattern on the benzene (B151609) ring allows for precise control over the physical and chemical properties of the resulting materials.

Identification of Uncharted Reaction Pathways and Methodological Innovations for Halogenated Aryl Ethers

While significant progress has been made in the synthesis and functionalization of aryl ethers, there remain numerous uncharted reaction pathways and opportunities for methodological innovation. A key future direction is the discovery of novel transformations that can further expand the synthetic toolbox for polyhalogenated benzyloxybenzene derivatives.

This includes the development of new methods for the asymmetric synthesis of chiral aryl ethers, which are important motifs in many pharmaceuticals and natural products. rsc.orgorganic-chemistry.org Researchers are also investigating novel catalytic cycles that can enable previously elusive bond formations, such as the direct coupling of challenging substrates under mild conditions. organic-chemistry.orgnih.gov

Furthermore, computational studies and mechanistic investigations will play a crucial role in understanding the intricate reactivity of these complex molecules, guiding the rational design of new reactions and catalysts. acs.org The exploration of unconventional reaction conditions, such as mechanochemistry or photochemistry, may also lead to the discovery of new and efficient synthetic methods. acs.org By pushing the boundaries of what is synthetically possible, researchers can unlock the full potential of polyhalogenated benzyloxybenzene derivatives in a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene, and how can purity (>97%) be ensured?

- Methodology : The compound is typically synthesized via sequential halogenation and benzyloxy substitution. For example, bromination of a fluorochlorobenzene precursor followed by benzyloxy group introduction under basic conditions. Purity is validated using GC (Gas Chromatography) and HLC (High-Performance Liquid Chromatography), with thresholds >97.0% as per industrial standards .

- Optimization : Use inert atmospheres (N₂/Ar) to minimize oxidation byproducts. Recrystallization in non-polar solvents (e.g., hexane) improves crystalline purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ 4.9–5.2 ppm, aromatic protons split by fluorine coupling).

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₃H₁₀BrClFO; calc. 281.12 g/mol) .

- FT-IR : Bands at ~1250 cm⁻¹ (C-O-C stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation : Avoid inhalation/contact using PPE (gloves, goggles) and fume hoods. Store in sealed containers away from ignition sources .

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?

- Approach :

Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict shifts, accounting for fluorine’s electronegativity and ring current effects .

Isotopic Labeling : Use ¹⁹F NMR to trace electronic environments altered by adjacent substituents .

- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or crystallographic packing effects, requiring multi-solvent NMR trials .

Q. What strategies identify and characterize byproducts formed during its synthesis?

- Byproduct Sources :

- Incomplete Halogenation : Residual 4-Benzyloxy-5-chloro-2-fluorobenzene detected via GC-MS .

- Oxidation : Benzyloxy group degradation to benzoic acid derivatives, identifiable by IR carbonyl stretches (~1700 cm⁻¹) .

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane) separates byproducts for individual analysis .

Q. How do steric and electronic effects influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Steric Effects : The benzyloxy group at position 4 hinders transmetallation at the adjacent bromine site, reducing coupling efficiency.

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the bromine for oxidative addition but may deactivate the boronic acid partner.

- Optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ in THF at 60°C to enhance turnover .

Q. What computational tools predict its pharmacokinetic properties for drug discovery applications?

- ADME Modeling : Software like SwissADME calculates logP (~3.5) and PSA (~20 Ų), indicating moderate lipophilicity and blood-brain barrier permeability .

- Docking Studies : AutoDock Vina models interactions with target enzymes (e.g., kinases), guided by the compound’s halogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.